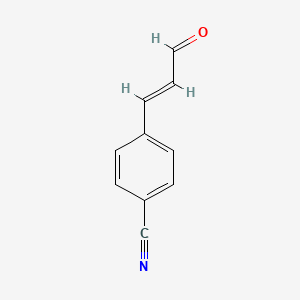

4-(3-Oxoprop-1-en-1-yl)benzonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-(3-Oxoprop-1-en-1-yl)benzonitrile is a chemical compound with the molecular formula C10H7NO . It has a molecular weight of 157.17 . This compound is of significant interest among researchers in various fields of chemistry and biology.

Synthesis Analysis

The synthesis of this compound involves several steps. One method involves adding 4-Cyanobenzaldehyde to a solution of (triphenylphosphoranylidene) acetaldehyde in dichloromethane. The reaction is stirred at room temperature for 20 hours. The crude product is then purified by column chromatography to afford the title compound .Molecular Structure Analysis

The molecular structure of this compound can be represented by the InChI code: 1S/C10H7NO/c11-8-10-5-3-9(4-6-10)2-1-7-12/h1-7H/b2-1+ . The compound has a planar structure, which is typical for aromatic compounds.Chemical Reactions Analysis

The chemical reactions involving this compound are complex and can involve several steps. For instance, it can react with (2S)-2-{diphenyl[(trimethylsilyl)oxy]methyl}pyrrolidine and potassium acetate in 2,2,2-trifluoroethanol at 20℃ .Physical and Chemical Properties Analysis

This compound is a powder with a melting point of 136-138°C . It is stored at a temperature of 4°C . The compound’s properties are influenced by its molecular structure, particularly the presence of the aromatic ring and the nitrile group.Applications De Recherche Scientifique

1. Application in Androgen Receptor Modulation

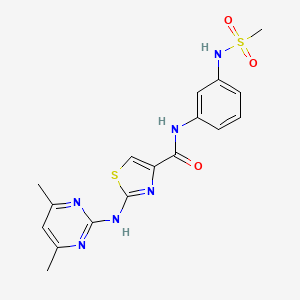

- Synthesis and Biological Evaluation : A derivative of 4-(3-Oxoprop-1-en-1-yl)benzonitrile, specifically 4-(5-oxopyrrolidine-1-yl)benzonitrile, was synthesized and evaluated for its selective androgen receptor modulator (SARM) properties. This compound exhibited anabolic effects on muscles and the central nervous system while having neutral effects on the prostate, making it a potential candidate for clinical use in related therapies (Aikawa et al., 2017).

2. Advancements in Battery Technology

- High Voltage Lithium Ion Battery Additive : 4-(Trifluoromethyl)-benzonitrile, a compound structurally related to this compound, has been used as an electrolyte additive for high voltage lithium-ion batteries. This addition significantly improved the cyclic stability and capacity retention of the batteries, demonstrating its potential in enhancing battery performance (Huang et al., 2014).

3. Exploration in Photophysics and Photochemistry

- Photolysis Studies : Research into the photolysis of compounds structurally similar to this compound, such as 4-phenyl-1,3,2-oxathiazolylio-5-oxide, has provided insights into the mechanisms of ketene intermediates. These studies contribute to a deeper understanding of the photophysical and photochemical properties of benzonitrile derivatives (Holm et al., 1976).

4. Development in Material Science

- Nonlinear Optical Applications : Molecules based on (-1-cyanovinyl)benzonitrile, which shares a functional group with this compound, have been explored for nonlinear optical (NLO) applications. Experimental and computational studies have shown that these compounds have potential in NLO applications due to their suitable electronic and structural properties (Mydlova et al., 2020).

Safety and Hazards

The compound is associated with several hazard statements, including H302, H312, H315, H319, H332, and H335 . Precautionary measures include avoiding contact with skin and eyes, and not inhaling dust, fume, gas, mist, vapors, or spray .

Relevant Papers Several papers have been published on 4-(3-Oxoprop-1-en-1-yl)benzonitrile, providing information on its synthesis, properties, and potential applications . These papers can be a valuable resource for further understanding this compound.

Propriétés

IUPAC Name |

4-[(E)-3-oxoprop-1-enyl]benzonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7NO/c11-8-10-5-3-9(4-6-10)2-1-7-12/h1-7H/b2-1+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYMCARXOHQPZAX-OWOJBTEDSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=CC=O)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1/C=C/C=O)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 3-{2-[2-(2,6-dimethylmorpholino)-2-oxoacetyl]-1H-pyrrol-1-yl}-2-thiophenecarboxylate](/img/structure/B2873546.png)

![1-acetyl-N-((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)piperidine-4-carboxamide](/img/structure/B2873547.png)

![furan-2-yl(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)methanone](/img/structure/B2873550.png)

![N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(3-hydroxy-4,4-dimethylpentyl)oxalamide](/img/structure/B2873558.png)

![4-(Isopropylamino)-2-[(4-methylbenzyl)sulfanyl]-6-phenyl-5-pyrimidinecarbonitrile](/img/structure/B2873561.png)

![6-Acetyl-2-(4-(isopropylsulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2873562.png)

![N-(3,4-dimethoxyphenyl)-2-((3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2873563.png)